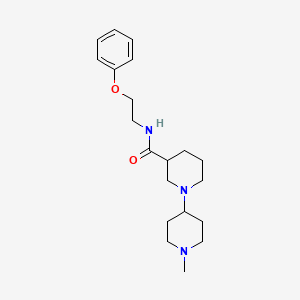

![molecular formula C18H26N2O B5364818 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5364818.png)

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dimethylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dimethylphenyl)urea, commonly known as BU224, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in pain modulation, anxiety, depression, and drug addiction. BU224 is a promising tool compound for studying the physiological and pathological functions of NOP receptor and developing new therapeutic agents targeting NOP receptor.

作用機序

BU224 acts as a competitive antagonist of NOP receptor, binding to the orthosteric site of the receptor and blocking the binding of nociceptin/orphanin FQ. NOP receptor belongs to the family of G protein-coupled receptors, which regulate various intracellular signaling pathways, such as cyclic AMP, phospholipase C, and mitogen-activated protein kinase. The blockade of NOP receptor by BU224 leads to the inhibition of downstream signaling pathways, resulting in the reversal of the physiological and pathological effects of nociceptin/orphanin FQ.

Biochemical and Physiological Effects:

BU224 has been shown to produce various biochemical and physiological effects, depending on the experimental conditions and animal models used. In general, BU224 produces the following effects:

- Reversal of nociceptin/orphanin FQ-induced analgesia: BU224 blocks the analgesic effects of nociceptin/orphanin FQ in various pain models, such as thermal, mechanical, and inflammatory pain.

- Reversal of stress-induced anxiety: BU224 blocks the anxiogenic effects of nociceptin/orphanin FQ in various anxiety models, such as elevated plus maze and light-dark box.

- Reversal of drug reward: BU224 blocks the rewarding effects of nociceptin/orphanin FQ in various drug addiction models, such as conditioned place preference and self-administration.

- Modulation of dopamine release: BU224 modulates the release of dopamine in various brain regions, such as the nucleus accumbens and the prefrontal cortex, suggesting a potential role in the regulation of reward and motivation.

- Modulation of glutamate release: BU224 modulates the release of glutamate in various brain regions, such as the hippocampus and the striatum, suggesting a potential role in the regulation of learning and memory.

実験室実験の利点と制限

BU224 has several advantages and limitations for lab experiments, depending on the experimental design and research question. The advantages of BU224 include:

- Selectivity: BU224 is a selective antagonist of NOP receptor, with minimal affinity for other opioid receptors or neurotransmitter receptors, ensuring the specificity of the experimental results.

- Potency: BU224 has a high potency for NOP receptor, with a Ki value of 0.43 nM, ensuring the effectiveness of the experimental manipulation.

- Stability: BU224 is a stable compound, with a long half-life and minimal degradation, ensuring the reproducibility of the experimental results.

The limitations of BU224 include:

- Pharmacokinetics: BU224 has a low oral bioavailability and a short half-life in vivo, requiring the use of intraperitoneal or intravenous injection for systemic administration, which may induce stress or discomfort in the animals.

- Off-target effects: Although BU224 is a selective antagonist of NOP receptor, it may have off-target effects on other molecular targets or signaling pathways, which may confound the experimental results.

- Species differences: The pharmacology of BU224 may differ across species, and the extrapolation of the experimental results to humans may be limited.

将来の方向性

BU224 has opened up new avenues for studying the physiological and pathological functions of NOP receptor and developing new therapeutic agents targeting NOP receptor. Some of the future directions for BU224 research include:

- Elucidating the molecular mechanism of BU224 binding to NOP receptor and designing new BU224 analogs with improved pharmacokinetics and selectivity.

- Investigating the role of NOP receptor in various neurological and psychiatric disorders, such as pain, anxiety, depression, addiction, and neurodegeneration, using BU224 as a pharmacological tool.

- Developing new therapeutic agents targeting NOP receptor, such as NOP receptor agonists and allosteric modulators, using BU224 as a lead compound.

- Studying the interaction between NOP receptor and other molecular targets or signaling pathways, such as dopamine, glutamate, and GABA, using BU224 as a pharmacological tool.

- Validating the translational potential of BU224 research in humans, using preclinical and clinical studies.

合成法

BU224 can be synthesized by following the procedure described in the patent literature (US 2005/0078646 A1). In brief, the starting material 2,3-dimethylaniline is reacted with 1-bicyclo[2.2.1]hept-2-yl-1-ethanone to give the intermediate 2,3-dimethyl-N-(1-bicyclo[2.2.1]hept-2-ylethyl)aniline. The intermediate is then reacted with phosgene and ammonia to give BU224 as a white crystalline solid.

科学的研究の応用

BU224 has been widely used as a pharmacological tool to investigate the physiological and pathological functions of NOP receptor. It has been shown to selectively block the NOP receptor-mediated effects of nociceptin/orphanin FQ, such as analgesia, stress-induced anxiety, and drug reward. BU224 has also been used to study the role of NOP receptor in various neurological and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, depression, and addiction. Moreover, BU224 has been used to develop new therapeutic agents targeting NOP receptor, such as NOP receptor agonists and allosteric modulators.

特性

IUPAC Name |

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2,3-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c1-11-5-4-6-17(12(11)2)20-18(21)19-13(3)16-10-14-7-8-15(16)9-14/h4-6,13-16H,7-10H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQVWHQLBLTNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC(C)C2CC3CCC2C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-amino-1,3-thiazol-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5364736.png)

![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5364744.png)

![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5364748.png)

![4-ethyl-5-(4-piperidinylmethyl)-2-[4-(1H-pyrazol-1-yl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5364757.png)

![2-[2-(4-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5364759.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5364770.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide](/img/structure/B5364772.png)

![2-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5364779.png)

![N-(3-furylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364788.png)

![ethyl 4-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5364799.png)

![N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364802.png)

![4-[2-(dimethylamino)-5-nitrobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5364803.png)